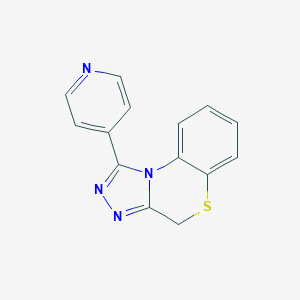
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess a range of potential therapeutic applications due to its unique chemical structure and mechanism of action. In
作用機序
The mechanism of action of 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific protein targets in the body. This interaction leads to changes in cellular signaling pathways, which can ultimately result in the observed biological effects.
生化学的および生理学的効果
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine has been shown to have a range of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine in lab experiments is its potential therapeutic applications. This compound has been found to possess a range of biological activities, which makes it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound is complex and requires a high level of expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine. One potential direction is to further explore the mechanism of action of this compound. Understanding how this compound interacts with specific protein targets in the body could provide insights into its potential therapeutic applications. Another potential direction is to investigate the safety and efficacy of this compound in animal models. This could provide valuable information for the development of potential drug candidates. Finally, future research could focus on the development of new synthesis methods for this compound, which could make it more accessible for use in lab experiments and drug development.
合成法
The synthesis of 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-mercapto benzothiazole and 4-bromo pyridine in the presence of a catalyst. This reaction leads to the formation of the intermediate compound, which is then further reacted with triazole to produce the final product. The synthesis of this compound requires careful attention to detail and a high level of expertise in organic chemistry.
科学的研究の応用
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
93299-89-9 |
|---|---|
製品名 |
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine |
分子式 |
C14H10N4S |
分子量 |
266.32 g/mol |
IUPAC名 |
1-pyridin-4-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C14H10N4S/c1-2-4-12-11(3-1)18-13(9-19-12)16-17-14(18)10-5-7-15-8-6-10/h1-8H,9H2 |
InChIキー |
NSEMDSCYNBGKSP-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=CC=CC=C3S1)C4=CC=NC=C4 |
正規SMILES |
C1C2=NN=C(N2C3=CC=CC=C3S1)C4=CC=NC=C4 |
溶解性 |
28.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



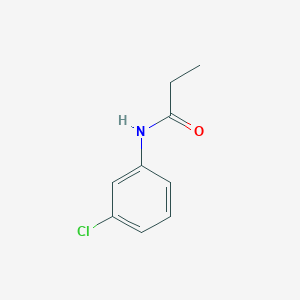
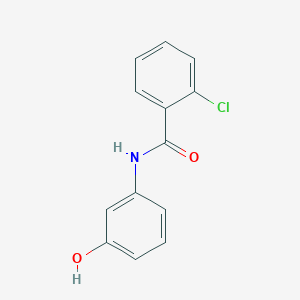
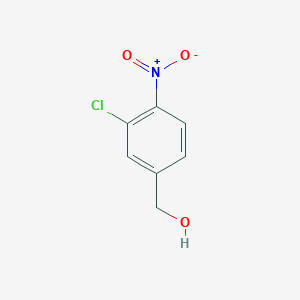
![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)
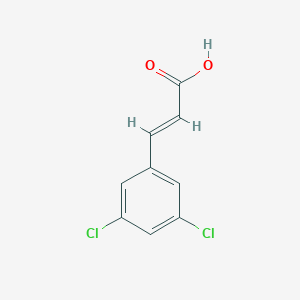
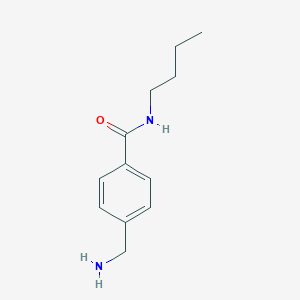
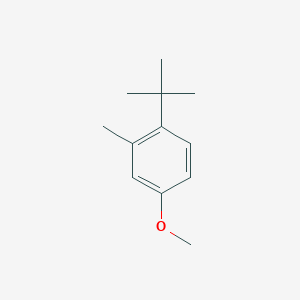
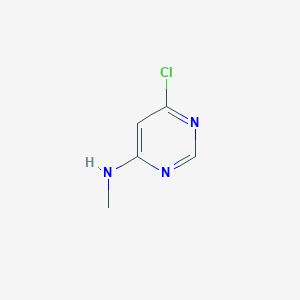
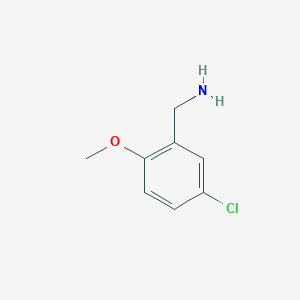
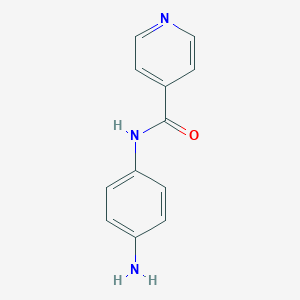
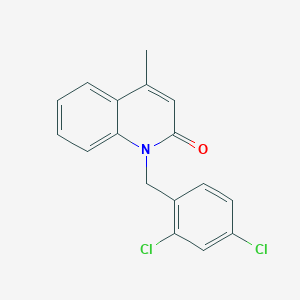
![N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide](/img/structure/B183568.png)
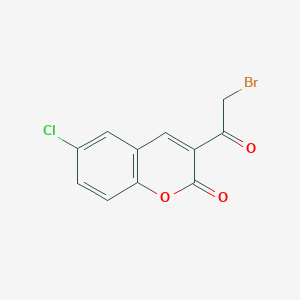
![5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B183572.png)